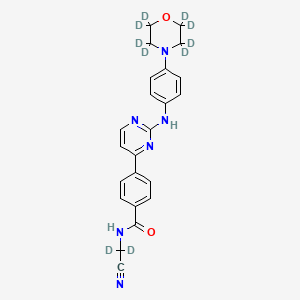
Momelotinib-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Momelotinib-d10 is a deuterated form of momelotinib, a Janus kinase 1 and 2 (JAK1/JAK2) inhibitor. It is primarily used in the treatment of myelofibrosis, a type of bone marrow cancer. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of momelotinib.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of momelotinib involves several key steps:
Nucleophilic Addition Reaction: The starting material, 4-morpholinoaniline, reacts with cyanamide to form 1-(4-morpholinophenyl)guanidine.
Conversion to Enaminone: Methyl 4-acetylbenzoate is converted into methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate using N,N-dimethylformamide dimethylacetal.
Condensation Reaction: The enaminone intermediate is condensed with 1-(morpholinophenyl)guanidine at elevated temperatures in alcoholic alkali to form the desired pyrimidine.
Hydrolysis: The pyrimidine is hydrolyzed to the corresponding acid.
Amidation Reaction: The final step involves an amidation reaction to produce momelotinib.
Industrial Production Methods
The industrial production of momelotinib follows similar synthetic routes but is optimized for large-scale production. This includes the use of readily available starting materials, high-yield reactions under mild conditions, and the absence of precious metal catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
Momelotinib-d10 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated analogs .
Applications De Recherche Scientifique
Momelotinib-d10 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of momelotinib.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new JAK inhibitors and other therapeutic agents.
Biological Studies: Understanding the biological effects of JAK inhibition in various diseases.
Mécanisme D'action
Momelotinib-d10 exerts its effects by inhibiting the activity of JAK1 and JAK2. This inhibition blocks the JAK-STAT signaling pathway, which is involved in the regulation of immune responses and cell growth. By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines and growth factors, leading to decreased proliferation of abnormal hematopoietic stem cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ruxolitinib: Another JAK1/JAK2 inhibitor used in the treatment of myelofibrosis.
Pacritinib: A JAK2 and FLT3 inhibitor used in the treatment of myelofibrosis.
Fedratinib: A selective JAK2 inhibitor used in the treatment of myelofibrosis.
Uniqueness
Additionally, momelotinib has shown unique benefits in addressing anemia in myelofibrosis patients, which sets it apart from other JAK inhibitors .
Propriétés
Formule moléculaire |
C23H22N6O2 |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
N-[cyano(dideuterio)methyl]-4-[2-[4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i12D2,13D2,14D2,15D2,16D2 |
Clé InChI |
ZVHNDZWQTBEVRY-JGCLOKBFSA-N |
SMILES isomérique |
[2H]C1(C(OC(C(N1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NC([2H])([2H])C#N)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


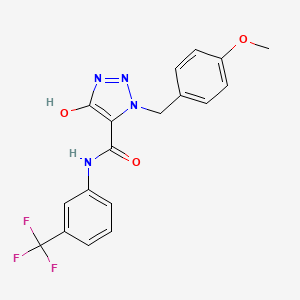
![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)
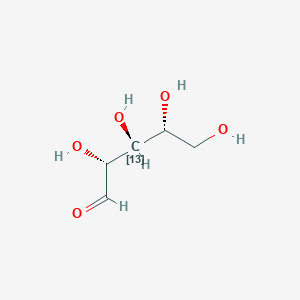
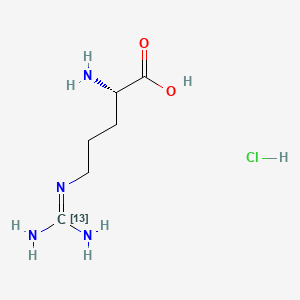
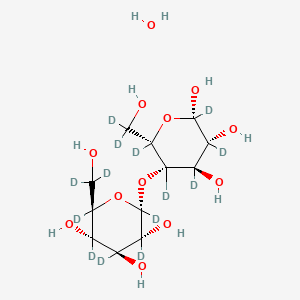
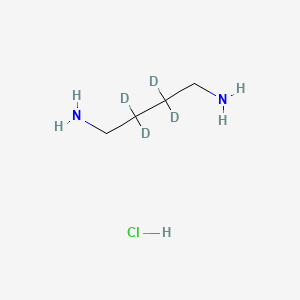



![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
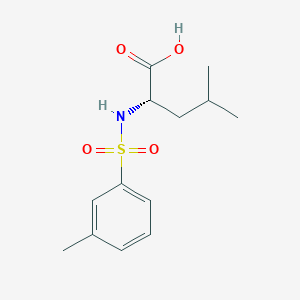
![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
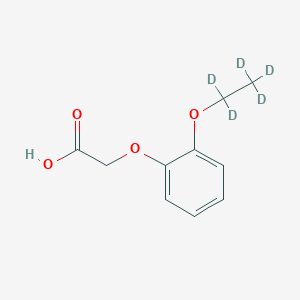
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)
